molecular formula C11H9BrFN3O B12881762 1H-Pyrazole-4-carboxamide, 5-bromo-1-(3-fluorophenyl)-N-methyl- CAS No. 98533-44-9

1H-Pyrazole-4-carboxamide, 5-bromo-1-(3-fluorophenyl)-N-methyl-

Cat. No.: B12881762
CAS No.: 98533-44-9
M. Wt: 298.11 g/mol
InChI Key: ULCOOXBLQVXNPQ-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxamide, 5-bromo-1-(3-fluorophenyl)-N-methyl- is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-4-carboxamide, 5-bromo-1-(3-fluorophenyl)-N-methyl- typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Fluorophenyl substitution: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    N-methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-4-carboxamide, 5-bromo-1-(3-fluorophenyl)-N-methyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxamide, 5-bromo-1-(3-fluorophenyl)-N-methyl- would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrazole-4-carboxamide derivatives with different substituents.
  • Other halogenated pyrazole compounds.
  • Fluorophenyl-substituted heterocycles.

Uniqueness

1H-Pyrazole-4-carboxamide, 5-bromo-1-(3-fluorophenyl)-N-methyl- is unique due to the specific combination of substituents, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

98533-44-9

Molecular Formula

C11H9BrFN3O

Molecular Weight

298.11 g/mol

IUPAC Name

5-bromo-1-(3-fluorophenyl)-N-methylpyrazole-4-carboxamide

InChI

InChI=1S/C11H9BrFN3O/c1-14-11(17)9-6-15-16(10(9)12)8-4-2-3-7(13)5-8/h2-6H,1H3,(H,14,17)

InChI Key

ULCOOXBLQVXNPQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)F)Br

Origin of Product

United States

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